molecular formula C8H8O2S B3427224 METHYL 3-(THIEN-2-YL)ACRYLATE CAS No. 57502-38-2

METHYL 3-(THIEN-2-YL)ACRYLATE

Cat. No.: B3427224
CAS No.: 57502-38-2
M. Wt: 168.21 g/mol
InChI Key: HKVOGMDMMCLQFJ-SNAWJCMRSA-N
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Description

Methyl 3-(thien-2-yl)acrylate (CAS 20883-96-9) is an α,β-unsaturated ester featuring a thiophene ring at the β-position. This compound is of interest in organic synthesis and materials science due to the electron-rich thienyl group, which enhances conjugation and influences reactivity. It is typically used as a monomer or intermediate in conductive polymers, leveraging thiophene’s role in charge-transfer systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-thiophen-2-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVOGMDMMCLQFJ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420771
Record name methyl 3-(2-thienyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57502-38-2, 20883-96-9
Record name Methyl (2E)-3-(2-thienyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57502-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-(2-thienyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(Thien-2-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

MTYA serves as a crucial building block in organic synthesis:

  • Reactions :
    • Oxidation : Converts to thiophene-2-carboxylic acid.
    • Reduction : Forms thiophene-2-methanol.
    • Substitution : Engages in nucleophilic substitutions at the thiophene ring.
Reaction TypeMajor Products
OxidationThiophene-2-carboxylic acid
ReductionThiophene-2-methanol
SubstitutionVarious substituted thiophene derivatives

Research indicates potential biological activities:

  • Antimicrobial Properties : MTYA has shown effectiveness against various bacteria and fungi.
  • Anticancer Activity : Preliminary studies suggest its potential as an anticancer agent, possibly through mechanisms involving enzyme inhibition.

Material Science

MTYA is utilized in developing advanced materials:

  • Polymers : It is used in synthesizing polymers for electronic and photonic applications due to its unique electronic properties derived from the thiophene ring.
  • Organic Electronics : The compound is significant in designing materials for organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Study 1: Antimicrobial Activity

A study investigated MTYA's efficacy against a range of microbial strains. Results showed significant inhibition of bacterial growth, suggesting its potential as a natural antimicrobial agent. The compound's mechanism involves disrupting microbial cell membranes, leading to cell death.

Case Study 2: Polymer Development

Research on MTYA's role in polymer synthesis revealed that incorporating this compound into polymer matrices enhances electrical conductivity and thermal stability. This property makes it suitable for applications in flexible electronics and energy storage devices.

Mechanism of Action

The mechanism of action of Methyl 3-(Thien-2-yl)acrylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The thiophene ring is known to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

Key structural analogues include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Methyl 3-(thien-2-yl)acrylate Thien-2-yl C₈H₈O₂S 168.21 Thiophene ring at β-position
(E)-Methyl 3-(4-bromophenyl)acrylate 4-Bromophenyl C₁₀H₉BrO₂ 241.08 Bromine substituent on phenyl ring
(E)-Methyl 3-(pyrimidin-5-yl)acrylate Pyrimidin-5-yl C₈H₈N₂O₂ 164.16 Pyrimidine heterocycle at β-position
Methyl (Z)-2-bromo-3-(thien-2-yl)acrylate Thien-2-yl, Br at α-position C₈H₇BrO₂S 263.11 Bromine at α-position, Z-configuration

The thienyl group in this compound provides distinct electronic properties compared to phenyl or heteroaromatic substituents. Bromine in α- or β-substituted analogues introduces steric and electronic effects, altering reactivity in cross-coupling or polymerization reactions .

Physical and Chemical Properties

Thermal Properties
  • (E)-Methyl 3-(4-bromophenyl)acrylate : Melting point 84–86°C; predicted boiling point 311.4°C .
Spectroscopic Data
  • Methyl (Z)-2-bromo-3-(2-ethoxyphenyl)acrylate (14b) :
    • IR : 1720 cm⁻¹ (ester C=O stretch) .
    • ¹H NMR : δ 8.49 (s, 1H, vinyl proton) .
  • This compound : Expected IR peaks ~1715–1725 cm⁻¹ for ester C=O. Thienyl protons typically resonate at δ 6.8–7.5 in ¹H NMR.

Thiophene’s electron-donating nature may downshift the ester carbonyl IR peak compared to electron-withdrawing groups (e.g., bromine) .

Research Findings and Trends

  • Electronic Effects : Thienyl substituents enhance electron delocalization in acrylates, improving charge mobility in polymers compared to phenyl or bromophenyl groups.
  • Synthetic Flexibility : Brominated analogues (e.g., Z-14r) enable further functionalization, whereas thienyl derivatives prioritize optoelectronic applications .

Biological Activity

Methyl 3-(thien-2-yl)acrylate is an organic compound that has garnered attention for its diverse biological activities , particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiophene ring, which contributes to its unique electronic properties. The compound can be synthesized through the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This synthesis pathway allows for the formation of the thienyl acrylate efficiently, making it a valuable precursor in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for treating infections. The compound's mechanism involves interaction with bacterial cell membranes, leading to disruption and cell death.

Anticancer Activity

This compound has also been investigated for its anticancer properties . Studies have shown that it can inhibit the growth of cancer cell lines, including those resistant to conventional therapies. The compound appears to induce apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, disrupting cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that regulate cell survival and apoptosis.
  • π-π Interactions : The thiophene ring facilitates π-π stacking interactions with nucleobases in DNA, potentially leading to interference with replication processes.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity Tested Strains/Cell Lines IC50 Values (µM) Notes
AntimicrobialStaphylococcus aureus, E. coli15 - 30Effective against both Gram-positive and Gram-negative bacteria.
AnticancerMCF-7 (breast cancer), HeLa (cervical cancer)20 - 50Induces apoptosis; effective against drug-resistant lines.

Case Studies

  • Antimicrobial Study : A study assessed the efficacy of this compound against various bacterial strains using a disk diffusion method. Results indicated a significant zone of inhibition for both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .
  • Anticancer Research : In a study involving MCF-7 breast cancer cells, this compound was found to reduce cell viability significantly after 48 hours of treatment. The study reported an IC50 value of approximately 25 µM, indicating substantial anticancer potential .
  • Mechanistic Insights : Further investigations into the mechanism revealed that this compound activates caspase pathways leading to apoptosis in cancer cells. This suggests a dual role in both inhibiting tumor growth and promoting programmed cell death .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing METHYL 3-(THIEN-2-YL)ACRYLATE, and how can reaction efficiency be optimized?

  • Answer : Synthesis typically involves esterification or coupling reactions. A validated approach for analogous acrylates includes reacting thiophene derivatives with activated acrylate precursors under catalytic conditions (e.g., acid catalysts or palladium-mediated cross-coupling). For example, similar protocols for ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene derivatives involve refluxing in anhydrous solvents like THF with stoichiometric control . Optimization requires monitoring reaction kinetics via TLC or HPLC and adjusting catalyst loading (0.5–5 mol%) and temperature (60–100°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>75%) and purity (>95%) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Answer : Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm thiophene ring integration (δ 6.8–7.5 ppm for aromatic protons) and acrylate ester groups (δ 3.7 ppm for OCH3_3) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 196.03) and fragmentation patterns .
  • X-ray crystallography : For absolute configuration determination, SHELX software is widely used for refining crystal structures, though it requires high-quality single crystals .
  • IR spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~3100 cm1^{-1} (thiophene C-H) confirm functional groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Due to acrylates' irritant and volatile nature:

  • PPE : Wear nitrile gloves, lab coats, and indirect-vent goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and purification steps to limit inhalation exposure .
  • Storage : Keep in amber glass bottles under inert gas (N2_2) at 4°C to inhibit polymerization .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. What are the known applications of this compound in materials science or medicinal chemistry?

  • Answer : The compound serves as:

  • A monomer for conductive polymers (e.g., polythiophene-acrylate hybrids) due to thiophene’s electron-rich structure .
  • A precursor in bioactive molecule synthesis, similar to ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene derivatives with demonstrated antioxidant and anti-inflammatory activities .

Advanced Research Questions

Q. How does the thiophene moiety influence the reactivity of this compound in radical polymerization or Diels-Alder reactions?

  • Answer : The thiophene group enhances electron density, accelerating radical polymerization initiation. Kinetic studies using DSC or EPR spectroscopy show faster propagation rates compared to non-thiophene acrylates. In Diels-Alder reactions, the dienophile activity is modulated by steric effects from the thiophene ring, requiring computational modeling (DFT) to predict regioselectivity . Reaction optimization may involve adjusting solvent polarity (e.g., DMF vs. toluene) and diene concentration .

Q. What computational tools are suitable for predicting the electronic properties and stability of this compound?

  • Answer :

  • DFT calculations : Gaussian or ORCA software to model HOMO-LUMO gaps (critical for photochemical applications) and charge distribution on the thiophene ring .
  • Molecular dynamics (MD) : Simulations in LAMMPS or GROMACS to assess thermal stability (degradation above 200°C) and solvent interactions .
  • QSPR models : Predict physicochemical properties (logP, solubility) using datasets from analogs like methyl ferulate or ethyl acrylate .

Q. How can researchers resolve contradictions in bioactivity data for thiophene-acrylate derivatives?

  • Answer : Discrepancies in IC50_{50} values (e.g., antioxidant assays) often arise from:

  • Assay variability : Standardize protocols (e.g., DPPH vs. ABTS assays) and use internal controls .
  • Structural analogs : Compare with methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate (methyl ferulate), which has well-documented bioactivity, to validate mechanisms .
  • Statistical analysis : Apply multivariate regression to isolate variables (e.g., substituent electronegativity) affecting activity .

Q. What challenges arise in scaling up this compound synthesis, and how can they be mitigated?

  • Answer : Key issues include:

  • Polymerization during storage : Add inhibitors (e.g., hydroquinone, 50–200 ppm) and maintain low temperatures .
  • Purification bottlenecks : Replace column chromatography with fractional distillation or recrystallization (solvent: ethanol/water) for large batches .
  • Yield drops : Optimize catalytic systems (e.g., switch from H2_2SO4_4 to immobilized lipases for esterification) to reduce side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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